molecular formula C12H11FN2O B2424811 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one CAS No. 1009631-14-4

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one

Cat. No.: B2424811
CAS No.: 1009631-14-4
M. Wt: 218.231
InChI Key: LVSIPHKCJAGISG-UHFFFAOYSA-N
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Description

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a synthetic organic compound with the molecular formula C12H11FN2O. It is characterized by a fused azepino-indole structure, which includes a fluorine atom at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one typically involves multi-step organic reactions. One common method starts with the preparation of an indole derivative, which is then subjected to a series of reactions to introduce the azepino ring and the fluorine atom. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods.

    Introduction of the Azepino Ring: Cyclization reactions are employed to form the azepino ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe

Mechanism of Action

The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The azepino-indole structure allows for interactions with various biological pathways, potentially modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with a chlorine atom instead of fluorine.

    9-bromo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with a bromine atom.

    9-iodo-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one: Similar structure but with an iodine atom

Uniqueness

The presence of the fluorine atom in 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to its halogenated analogs .

Properties

IUPAC Name

9-fluoro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSIPHKCJAGISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N2)C=CC(=C3)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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